2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
The compound 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that features a combination of several functional groups, including a bromophenyl group, a thiazole ring, a hydroxy group, an imino group, and a pyrrolidinyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromophenylacetic acid with pyrrolidine in the presence of coupling agents such as HBTU and DIPEA in DMF . The resulting intermediate is then further reacted with other reagents to introduce the thiazole and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4 , reducing agents like NaBH4 or LiAlH4 , and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the imino group would yield an amine.
Scientific Research Applications
2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its biological activities.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
- 4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4
Uniqueness
The uniqueness of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, in particular, is associated with a wide range of biological activities, making this compound a valuable target for further research and development .
Properties
Molecular Formula |
C19H19BrN4O2S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C19H19BrN4O2S/c20-13-5-3-12(4-6-13)14-11-27-19(22-14)17-15(25)9-24(18(17)21)10-16(26)23-7-1-2-8-23/h3-6,11,21,25H,1-2,7-10H2 |
InChI Key |
RAUYUEYZVIBBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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